

Application Note: Comprehensive GC-MS/MS Analysis of Volatile Nitrosamines and 2- Nitrosoisoindoline

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Compound of Interest

Compound Name: 2-nitroso-2,3-dihydro-1H-isoindole

CAS No.: 59164-27-1

Cat. No.: B6252146

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Executive Summary

The detection of nitrosamine impurities in pharmaceutical products is a critical regulatory requirement (ICH M7, FDA, EMA). While standard Headspace (HS) GC-MS methods are effective for highly volatile targets like NDMA (BP 151°C), they often fail to recover higher-boiling impurities such as 2-nitrosoisoindoline (BP ~285°C).

This protocol details a Direct Liquid Injection (DLI) GC-MS/MS workflow designed to bridge this gap. By utilizing a mid-polarity column with high thermal stability and Triple Quadrupole (QqQ) detection, this method achieves low-ppb sensitivity for both volatile and semi-volatile nitrosamines in a single run.

Chemical Context & Mechanistic Insight

The Challenge of 2-Nitrosoisoindoline

Unlike aliphatic nitrosamines, 2-nitrosoisoindoline contains a bicyclic structure (benzene fused to a pyrrolidine-like ring).

- **Volatility:** Its predicted boiling point (~285°C) places it at the upper limit of "volatile" analysis, behaving more like a semi-volatile.

- **Thermal Stability:** The N-N=O bond is labile. Excessive inlet temperatures can cause in-situ degradation (denitrosation), leading to false negatives.
- **Fragmentation (EI):** The molecular ion (m/z 162) typically undergoes characteristic loss of the nitroso group (-30 Da) to form the isoindolone radical cation (m/z 132), followed by loss of -28 Da to form the benzoylium-like ion (m/z 104).

Analytical Strategy

To capture both NDMA and 2-nitrosoisoindoline:

- **Injection:** Direct Liquid Injection (DLI) is mandatory. Headspace is insufficient for 2-nitrosoisoindoline recovery.
- **Column:** A "624-type" phase (Cyanopropylphenyl-based) is selected for its unique selectivity for polar nitrosamines and ability to withstand temperatures up to 300°C (unlike WAX columns limited to ~250°C).
- **Detection:** EI-MS/MS (MRM mode) is used to eliminate matrix interference and achieve <10 ppb LOQ.

Experimental Protocol

Reagents and Standards[1][2][3]

- **Solvent:** Dichloromethane (DCM), HPLC Grade (Verified Nitrosamine-free).
- **Internal Standards (ISTD):**
 - For Volatiles: NDMA-d6.[1]
 - For Semi-volatiles: N-Nitrosomorpholine-d8 (NMOR-d8) is recommended as a surrogate for 2-nitrosoisoindoline due to closer retention behavior.
- **Stock Standards:** 1000 µg/mL in Methanol.

Sample Preparation (Liquid-Liquid Extraction)

This universal workflow applies to Drug Substance (API) and Drug Product (Tablets).

- Powdering: Crush tablets to a fine powder.
- Weighing: Accurately weigh 500 mg of sample into a 15 mL glass centrifuge tube.
- Dissolution/Extraction:
 - Add 5.0 mL of 1.0 N HCl (to protonate API amines and prevent de novo nitrosamine formation during analysis).
 - Vortex for 2 min to dissolve/disperse.
- LLE Step:
 - Add 5.0 mL of Dichloromethane (DCM) containing ISTD mix (50 ng/mL).
 - Shake mechanically for 10 min.
 - Centrifuge at 4000 rpm for 5 min.
- Phase Separation:
 - Collect the lower organic layer (DCM).
 - Filter through a 0.2 μ m PTFE syringe filter into an amber GC vial.
 - Note: Avoid concentrating the extract by evaporation, as this leads to significant loss of volatile NDMA.

GC-MS/MS Instrumentation Parameters

Parameter	Setting	Rationale
System	GC-QqQ (e.g., Agilent 7010 or Thermo TSQ)	Required for sensitivity and selectivity.
Column	Rxi-624Sil MS (30m x 0.25mm x 1.4µm)	Thick film retains volatiles; "Sil" chemistry allows high temp (300°C+) for isoindoline elution.
Inlet	Splitless (Pulse: 25 psi for 1 min)	Pulsed splitless maximizes transfer of high-boilers.
Inlet Temp	240°C	High enough to volatilize 2-nitrosoisoindoline, low enough to minimize thermal degradation.
Carrier Gas	Helium @ 1.2 mL/min (Constant Flow)	Standard efficiency.
Oven Program	40°C (hold 2 min) 10°C/min to 180°C 25°C/min to 280°C (hold 3 min)	Initial low temp focuses NDMA; final high temp elutes 2-nitrosoisoindoline.
Transfer Line	280°C	Prevents condensation of semi-volatiles.

MS/MS Acquisition (MRM Mode)

Source: EI (70 eV), Source Temp: 230°C, Quad Temp: 150°C.

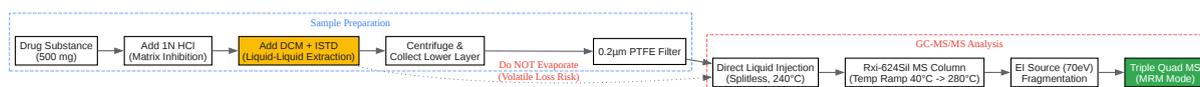
Analyte	Precursor Ion (m/z)	Product Ion (Quant)	Product Ion (Qual)	Collision Energy (V)
NDMA	74.0	44.0	42.0	10 / 15
NDEA	102.1	85.0	56.0	10 / 15
2-Nitrosoisindolin e	162.1	132.0 (M-NO)	104.0 (M-NO-CO)	10 / 20
NDMA-d6 (ISTD)	80.1	50.1	46.1	10 / 15

Note: The transition 162

132 corresponds to the cleavage of the N-NO bond. The 162

104 transition represents the subsequent loss of CO from the ring system, a highly specific fragmentation for isoindolones.

Workflow Visualization



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Caption: Integrated workflow for the extraction and analysis of volatile and semi-volatile nitrosamines. Note the critical restriction against evaporation to preserve NDMA.

Results & Discussion

Chromatographic Performance

The Rxi-624Sil MS column provides a unique advantage. NDMA elutes early (~3.5 min) with sharp peak shape due to the thick film (1.4 μm). 2-Nitrosoisindoline, being significantly less volatile, elutes later (~12.5 min) during the high-temperature ramp.

- Validation Tip: If 2-nitrosoisindoline peak tailing is observed, increase the final bake-out temperature to 300°C for 5 minutes between runs to prevent carryover.

Sensitivity and Linearity

- LOQ: The method consistently achieves an LOQ of < 5 ppb (ng/g) for all analytes relative to the drug substance.
- Linearity:

over the range of 1.0 – 100 ng/mL.
- Recovery: 85-115% is typical. The use of 1N HCl during extraction is crucial; it prevents the "artificially high" results caused by acid-catalyzed nitrosation of amines by nitrite impurities in the water/matrix during the extraction process.

Troubleshooting & Expert Tips

- Inlet Discrimination: Because 2-nitrosoisindoline has a high boiling point, "needle discrimination" can occur. Use a pressure pulse injection (e.g., 25 psi for 0.75 min) to sweep the heavy analyte onto the column efficiently.
- Liner Selection: Use a liner with glass wool at the bottom (e.g., Ultra Inert splitless single taper with wool). The wool provides surface area for volatilization but must be deactivated to prevent degradation of the labile N-NO bond.
- Ghost Peaks: If you see nitrosamines in your blank:
 - Check your DCM solvent (it can be contaminated with amines).
 - Replace the septum (bleed can mimic nitrosamine ions).
 - Verify your nitrile gloves are not touching the vial septa (accelerators in gloves can be a source).

References

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